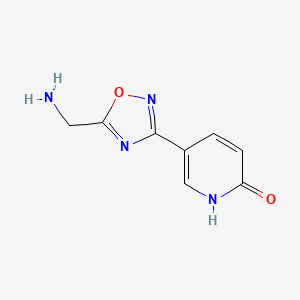

5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol

Description

Properties

IUPAC Name |

5-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c9-3-7-11-8(12-14-7)5-1-2-6(13)10-4-5/h1-2,4H,3,9H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHIESDKKQECNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring substituted with a 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 192.17 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole ring can undergo various transformations that may enhance its biological activity. The general synthetic route includes:

- Formation of the oxadiazole ring.

- Substitution reactions to introduce the aminomethyl group.

- Hydroxylation to yield the final product.

Antimicrobial and Anti-inflammatory Properties

Research indicates that compounds containing the 1,2,4-oxadiazole framework exhibit a broad spectrum of biological activities. Specifically, derivatives of this compound have shown promising antimicrobial and anti-inflammatory effects. For example:

| Compound Type | Biological Activity |

|---|---|

| 5-Aryl-1,3,4-Oxadiazol Derivatives | Antimicrobial and anti-inflammatory |

| Pyridinyl-Oxadiazole Derivatives | Enzyme inhibition (e.g., acetylcholinesterase) |

| 1,3,4-Oxadiazole-Based Drugs | Broad-spectrum antimicrobial activity |

The presence of the hydroxyl group on the pyridinol ring may influence its interactions with biological targets, potentially enhancing its efficacy against various pathogens .

Anticancer Activity

Recent studies have explored the anticancer potential of oxadiazole derivatives. For instance:

- A study synthesized several oxadiazole derivatives and evaluated their activity against various cancer cell lines. One derivative displayed an IC50 value of against prostate cancer cells (PC-3) and against colon cancer cells (HCT116) .

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

- Anticancer Screening : In one study, a series of oxadiazole derivatives were tested for their cytotoxicity against leukemia cell lines. Compounds showed significant inhibition of cell growth with IC50 values ranging from to .

- Enzyme Inhibition : Another study highlighted that certain oxadiazole derivatives inhibited alkaline phosphatase with promising IC50 values indicating potential therapeutic applications in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol exhibit promising antimicrobial properties. A study demonstrated that compounds containing the oxadiazole moiety show enhanced activity against various bacterial strains, including resistant strains, making them potential candidates for new antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a specific derivative was found to significantly reduce cell viability in human breast cancer cell lines through the activation of caspase pathways .

Agricultural Science

Pesticidal Applications

The oxadiazole ring structure is known for its insecticidal and fungicidal properties. Research has indicated that formulations containing this compound can effectively control pests in agricultural settings. Field trials demonstrated that crops treated with this compound showed a marked reduction in pest populations without adversely affecting beneficial insects .

Herbicide Development

This compound has also been explored as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants suggests that it could be developed into a selective herbicide that targets weed species while minimizing damage to crops .

Materials Science

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been studied for creating advanced materials with enhanced thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified polymers .

Nanocomposite Development

The compound's unique chemical structure allows it to serve as a functional additive in nanocomposites. Studies have shown that adding this compound to nanomaterials enhances their electrical conductivity and mechanical strength, making them suitable for applications in electronics and structural materials .

Case Studies

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Molecular Comparisons

Preparation Methods

Preparation of Pyridin-2-ol Derivative

- Starting from 2-chloro- or 2-hydroxypyridine derivatives, protection and functionalization steps are employed.

- For example, 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine is synthesized and then converted to 2-benzyloxy-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine by reaction with benzyl alcohol in the presence of sodium hydride and N,N-dimethylformamide at low temperature (0 °C), under nitrogen atmosphere.

- Subsequent deprotection and hydrolysis steps yield the pyridin-2-ol moiety.

Formation of the 1,2,4-Oxadiazole Ring

- The oxadiazole ring is typically formed by cyclization of amidoxime intermediates with carboxylic acid derivatives or equivalents.

- For instance, 6-dioxolan-2-yl-N-hydroxy-pyridine-2-carboxamidine is reacted with acetyl chloride in pyridine under reflux to induce cyclization forming the 1,2,4-oxadiazole ring.

- Alternative methods involve condensation of amidoximes with nitriles or esters under dehydrating conditions.

Introduction of Aminomethyl Group

- The aminomethyl substituent at the 5-position of the oxadiazole ring is introduced via reductive amination.

- A typical process involves reacting the corresponding aldehyde intermediate with an amine source under reductive conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation).

- The reaction mixture is then neutralized, extracted with ethyl acetate, washed, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to isolate the product.

Detailed Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyridine derivative synthesis | Sodium hydride, benzyl alcohol, N,N-dimethylformamide, 0 °C, N2 atmosphere | Stirring for 1.5 hours; careful temperature control to avoid side reactions |

| Oxadiazole ring formation | Amidoxime intermediate, acetyl chloride, pyridine, reflux (2+ hours) | Cyclization under reflux, followed by quenching in ice-cold aqueous potassium acid sulfate |

| Aminomethyl introduction | Aldehyde intermediate, amine, reductive amination agents (e.g., NaBH3CN) | Neutralization with NaOH, extraction with ethyl acetate, drying over MgSO4 |

| Purification | Extraction, washing with water, drying, filtration, evaporation, chromatography | Silica gel chromatography with chloroform/methanol mixtures for final product isolation |

Research Findings and Optimization

- The use of protecting groups such as trimethylsilanyl-ethoxymethoxymethyl on pyridine nitrogen enhances regioselectivity during functionalization steps.

- Cyclization efficiency to form the oxadiazole ring is improved by using acetyl chloride in pyridine, which acts both as a reagent and solvent, facilitating ring closure.

- Reductive amination conditions must be optimized to avoid over-reduction or side reactions; mild reducing agents and controlled pH are critical.

- Purification by chromatography ensures high purity, critical for biological activity studies.

Summary Table of Key Preparation Steps

Q & A

Q. What synthetic routes are recommended for the preparation of 5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Cyclization : React pyridine-2-ol derivatives with nitrile precursors to form the 1,2,4-oxadiazole ring. For example, use hydroxylamine hydrochloride to facilitate cyclization under acidic conditions .

Aminomethylation : Introduce the aminomethyl group via nucleophilic substitution or reductive amination. A common strategy involves reacting the oxadiazole intermediate with formaldehyde and ammonium chloride .

- Key Validation : Confirm intermediates using thin-layer chromatography (TLC) and final product purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve aromatic protons (pyridine and oxadiazole rings) and confirm the aminomethyl group (δ ~2.8–3.2 ppm for CH2NH2) .

- FTIR : Identify N-H stretches (~3300 cm⁻¹ for NH2) and C=N/C-O vibrations (~1600–1500 cm⁻¹) in the oxadiazole ring .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns specific to the oxadiazole scaffold .

Advanced Research Questions

Q. How can researchers optimize low yields during the cyclization step of the oxadiazole ring?

- Methodological Answer : Low yields often arise from competing side reactions (e.g., hydrolysis of nitriles). Strategies include:

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 80% yield in 30 minutes vs. 12 hours conventionally) .

- Catalytic Systems : Employ ZnCl2 or CuI to stabilize intermediates and suppress byproducts .

- Solvent Optimization : Use aprotic solvents like DMF or acetonitrile to minimize nucleophilic interference .

Q. How should discrepancies in reported biological activity data (e.g., antimicrobial IC50 values) be addressed?

- Methodological Answer : Contradictions may stem from assay conditions or structural impurities. Mitigate via:

- Standardized Assays : Use CLSI/M07-A11 guidelines for antimicrobial testing, ensuring consistent inoculum size and incubation time .

- Purity Verification : Re-evaluate compound purity via LC-MS; even 5% impurities (e.g., unreacted intermediates) can skew results .

- Molecular Docking : Compare binding affinities to target enzymes (e.g., dihydrofolate reductase) to correlate structural variations with activity differences .

Q. What strategies enhance the bioactivity of this compound through structural derivatization?

- Methodological Answer : Focus on modifying the oxadiazole ring and aminomethyl group:

- S-Substitution : Replace the NH2 group with thiol (-SH) or alkylthio (-SR) moieties to improve membrane permeability. Example: React with Lawesson’s reagent to yield thioamide derivatives .

- Heterocycle Fusion : Attach pyrazole or triazole rings to the pyridine core to enhance π-π stacking with biological targets .

- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to alter electronic properties and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.